2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(1-methylpyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-19-7-3-6-11(19)12(20)13(21)18-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBJPZSNTYWHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163178 | |
| Record name | 1-Methyl-α-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477871-98-0 | |
| Record name | 1-Methyl-α-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477871-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-α-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an acyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research published in ACS Omega demonstrated that modifications to the pyrrole ring could enhance its interaction with biological targets associated with cancer proliferation pathways .
1.2 Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria. A study conducted on similar pyrrole derivatives showed promising results in inhibiting bacterial growth, which opens avenues for developing new antibiotics .
1.3 Neuroprotective Effects
Pyrrole derivatives have also been investigated for their neuroprotective effects. The compound may act on neurotransmitter systems, providing a basis for research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .
Material Science
2.1 Synthesis of Functional Polymers
The compound can serve as a building block in the synthesis of functional polymers. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific mechanical and thermal properties. Research has shown that incorporating such compounds into polymer matrices can enhance their durability and resistance to environmental stressors .
2.2 Photovoltaic Applications
Recent advancements in organic photovoltaics have highlighted the use of pyrrole-based compounds as electron donors in solar cells. The incorporation of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide into photovoltaic devices has demonstrated improved charge transport properties, leading to higher efficiency rates .
Agricultural Chemistry
3.1 Pesticidal Activity
There is growing interest in the application of this compound as a potential pesticide. Studies have indicated that certain pyrrole derivatives exhibit insecticidal properties, making them candidates for environmentally friendly pest control solutions .
3.2 Herbicidal Properties
Additionally, the compound's structural characteristics may confer herbicidal activity, which could be beneficial in developing new herbicides that are less harmful to non-target species compared to traditional options .
Data Summary Table
Case Studies
Case Study 1: Anticancer Research
A recent study published in ACS Omega focused on synthesizing various derivatives of the target compound to evaluate their anticancer efficacy against breast cancer cell lines. The findings suggested that specific substitutions on the pyrrole ring significantly enhanced cytotoxicity compared to non-modified versions.
Case Study 2: Polymer Development
In a study exploring new materials for electronics, researchers incorporated the compound into polymer matrices, resulting in materials with superior electrical conductivity and mechanical strength. This application is particularly promising for the development of flexible electronic devices.
Case Study 3: Agricultural Application
A field trial assessing the herbicidal activity of a related pyrrole derivative indicated effective weed control with minimal impact on crop yield, suggesting potential commercial applications in sustainable agriculture.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrole ring may interact with aromatic residues in the target protein, while the acetamide moiety can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Functional Group Variations
Table 1: Key Structural Differences
Functional Group Impact :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s LogP (2.8) suggests moderate lipophilicity, ideal for membrane permeability.
- Solubility : Thioamides () and benzothiazoles () show lower aqueous solubility due to increased hydrophobicity.
Biological Activity
The compound 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide is a heterocyclic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article reviews available research findings, including its synthesis, biological effects, and potential applications.
Chemical Structure
The chemical structure of the compound features a pyrrole ring, an acetamide moiety, and a trifluoromethyl-substituted phenyl group. This unique arrangement contributes to its biological properties.
Antiviral Properties
Recent studies have indicated that compounds similar to This compound exhibit antiviral activity. For instance, derivatives containing pyrrole rings have demonstrated significant efficacy against various viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV) . These compounds were found to inhibit viral replication effectively, suggesting that the target compound may share similar properties.
Antibacterial Activity
Research has shown that pyrrole-based compounds possess antibacterial activity. A study highlighted that certain pyrrolyl benzamide derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like isoniazid . Given the structural similarities, it is plausible that This compound may also exhibit antibacterial properties.
Plant Growth Regulation
The compound has been identified as a potential plant growth regulator. According to a patent filing, it may influence plant growth through modulation of hormonal pathways . This suggests applications in agriculture for enhancing crop yield or resistance to stress.
Case Studies and Research Findings
While specific mechanisms for This compound are not fully elucidated, related compounds typically exert their effects through interaction with biological targets such as enzymes or receptors involved in viral replication or bacterial metabolism. The trifluoromethyl group is known to enhance lipophilicity, potentially improving cellular uptake and bioactivity.
Q & A
Q. What experimental designs are recommended for toxicity profiling?
- Methodological Answer :
- In vitro toxicity : HepG2 cell assays for hepatotoxicity; hERG inhibition screening.
- In vivo models : Acute toxicity testing in rodents (LD₅₀ determination).
- Genotoxicity : Ames test for mutagenic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
